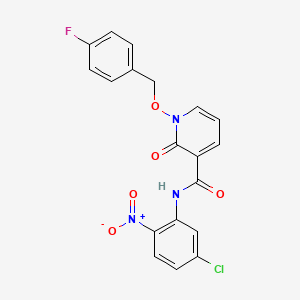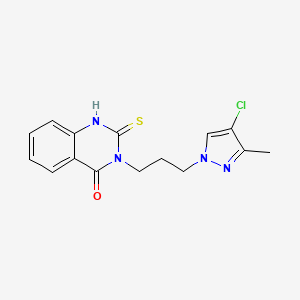
3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one” is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Attachment of the propyl chain: The propyl chain can be introduced via alkylation reactions.
Formation of the quinazolinone core: This step involves the cyclization of appropriate intermediates to form the quinazolinone structure.
Introduction of the mercapto group: The mercapto group can be introduced through thiolation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Quinazolinone derivatives: Other compounds with the quinazolinone core structure.
Pyrazole derivatives: Compounds containing the pyrazole ring.
Mercapto compounds: Compounds with a mercapto (thiol) group.
Uniqueness
“3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one” is unique due to its specific combination of functional groups and structural features
特性
IUPAC Name |
3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-10-12(16)9-19(18-10)7-4-8-20-14(21)11-5-2-3-6-13(11)17-15(20)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJOLUGPPMBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
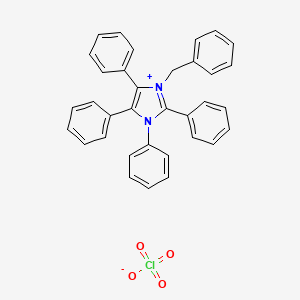
![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)
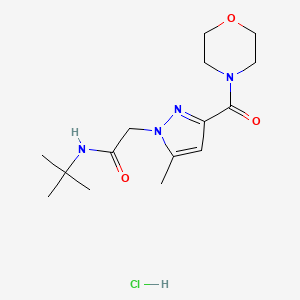
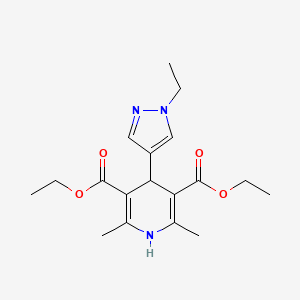
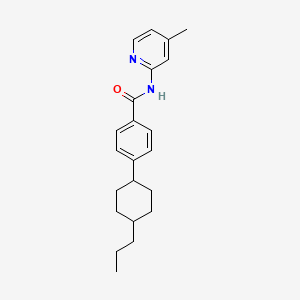
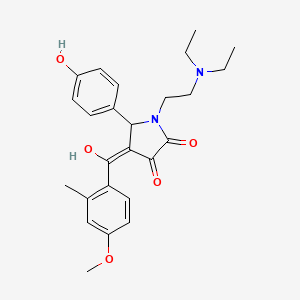
![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)
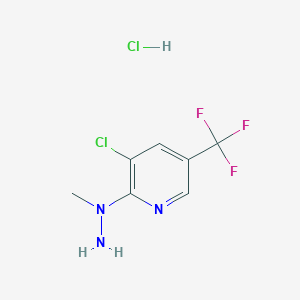
![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)
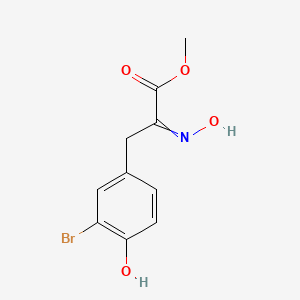
![3,4-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2760510.png)
